NOC-5

Vue d'ensemble

Description

Applications De Recherche Scientifique

NOC-5 has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

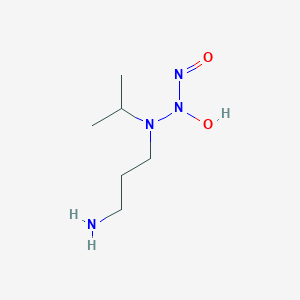

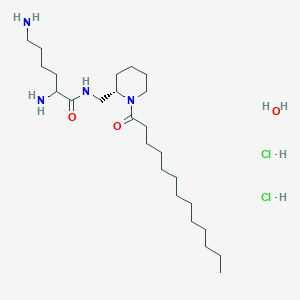

NOC-5, also known as 1-Hydroxy-2-oxo-3-(3-aminopropyl)-3-isopropyl-1-triazene or CID 1625, is recognized for its pivotal role as a nitric oxide (NO) donor . It forms a stable NO-amine complex capable of autonomously releasing two equivalents of nitric oxide in solution under physiological conditions, negating the need for any cofactors . The primary targets of this compound are therefore the various physiological and biochemical processes that are regulated by nitric oxide.

Mode of Action

This compound interacts with its targets by releasing nitric oxide, a gaseous signaling molecule involved in various physiological and pathological processes. Nitric oxide can diffuse freely across membranes and modulate the function of various proteins, either through direct chemical modification or by binding to heme or non-heme iron centers .

Pharmacokinetics

The kinetics of this compound is characterized by a half-life of 93 minutes in phosphate-buffered saline (PBS) at a neutral pH of 7.4 and a temperature of 22°C, indicating a moderate rate of NO release . It remains relatively stable in alkaline conditions, with optimal stability observed at pH levels equal to or greater than 10 .

Result of Action

The release of nitric oxide by this compound can have various molecular and cellular effects. For instance, it has been shown to activate caspase-3, a key enzyme in the execution-phase of cell apoptosis . At the same time, this compound increased the level of anti-apoptotic proteins in Jurkat cells, a human T lymphocyte cell line .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of NO release by this compound can be affected by the pH and temperature of the solution . Furthermore, the biological effects of this compound can be modulated by the presence of other reactive species in the cellular environment.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

NOC-5 est synthétisé par réaction de polyamines avec l'acide nitreux. Le processus implique la formation d'un intermédiaire nitrosohydrazine, qui est ensuite stabilisé par l'addition d'un groupe isopropyle . La réaction est généralement effectuée en solution aqueuse à un pH contrôlé pour assurer la stabilité de l'intermédiaire et du produit final .

Méthodes de production industrielle

La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles du laboratoire. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la chromatographie liquide haute performance .

Analyse Des Réactions Chimiques

Types de réactions

NOC-5 subit principalement des réactions de décomposition pour libérer de l'oxyde nitrique. Cette décomposition peut être influencée par divers facteurs tels que le pH, la température et la présence d'autres espèces chimiques .

Réactifs et conditions courants

La décomposition de this compound est généralement effectuée dans une solution saline tamponnée au phosphate à un pH physiologique (7,4) et à une température (37 °C) . La présence d'agents réducteurs peut accélérer la libération d'oxyde nitrique à partir de this compound .

Principaux produits formés

Le principal produit formé par la décomposition de this compound est l'oxyde nitrique. De plus, les sous-produits comprennent l'amine correspondante et l'acide nitreux .

Applications de recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique:

Mécanisme d'action

This compound exerce ses effets en libérant de l'oxyde nitrique, qui est une molécule de signalisation clé dans divers processus physiologiques . La libération d'oxyde nitrique à partir de this compound se produit par une réaction de décomposition spontanée qui ne nécessite aucun cofacteur . L'oxyde nitrique interagit ensuite avec des cibles moléculaires telles que la guanylate cyclase, conduisant à la production de monophosphate cyclique de guanosine, qui médie divers effets biologiques .

Comparaison Avec Des Composés Similaires

NOC-5 est unique parmi les donneurs d'oxyde nitrique en raison de sa stabilité et de sa capacité à libérer deux équivalents d'oxyde nitrique sans nécessiter de cofacteurs . Des composés similaires comprennent:

NOC-7: Un autre donneur d'oxyde nitrique avec une demi-vie et un profil de libération différents.

NOC-12: Connu pour sa demi-vie plus longue et sa libération plus lente d'oxyde nitrique.

NOC-18: Caractérisé par sa capacité à libérer de l'oxyde nitrique sur une période prolongée.

This compound se distingue par sa libération relativement rapide d'oxyde nitrique et sa stabilité dans des conditions physiologiques .

Propriétés

IUPAC Name |

[3-aminopropyl(propan-2-yl)amino]-hydroxyimino-oxidoazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N4O2/c1-6(2)9(5-3-4-7)10(12)8-11/h6,11H,3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIRIKBRVALRPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCN)[N+](=NO)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146724-82-5 | |

| Record name | 1-Hydroxy-2-oxo-3-(3-aminopropyl)-3-isopropyl-1-triazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146724825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

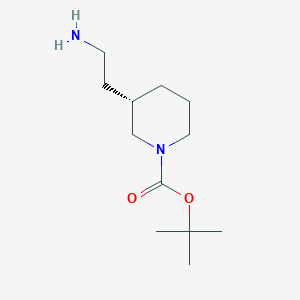

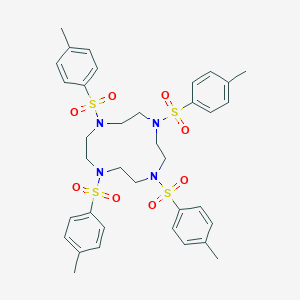

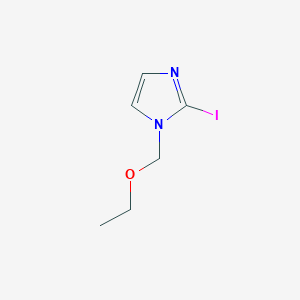

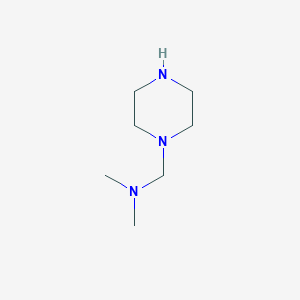

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: NOC-5, also known as 1-Hydroxy-2-oxo-3-(3-aminopropyl)-3-isopropyl-1-triazene, is a nitric oxide (NO) donor. [, , , , , , , , ] It spontaneously releases NO, which then interacts with various cellular targets, including soluble guanylate cyclase (sGC). This interaction leads to increased cyclic guanosine monophosphate (cGMP) levels, activating downstream signaling pathways like protein kinase G (PKG). [, , , ]

A: this compound primarily induces airway smooth muscle relaxation by inhibiting the frequency of agonist-induced calcium (Ca2+) oscillations in airway smooth muscle cells (SMCs). [, , ] This inhibition is mediated through the NO/sGC/cGMP/PKG pathway. [, ]

A: While this compound predominantly acts by decreasing Ca2+ oscillations, it demonstrates a minor effect on Ca2+ sensitivity in airway SMCs, only inducing a small airway relaxation when intracellular Ca2+ levels are high. []

A: Yes, this compound can enhance both the expression and shedding of TNF-RI in endothelial cells through a cGMP-independent mechanism. [] This increase in soluble TNF-RI (sTNF-RI) release is dose-dependent and involves tyrosine kinase and a type of metalloproteinase. []

ANone: The molecular formula of this compound (1-Hydroxy-2-oxo-3-(3-aminopropyl)-3-isopropyl-1-triazene) is C6H16N4O2 and its molecular weight is 176.22 g/mol.

A: Yes, computational chemistry techniques like 3D-QSAR modeling and molecular docking have been utilized to study the structure-activity relationships of compounds related to this compound and to predict the binding interactions of these compounds with target proteins. [, , , , , ]

A: While specific details on this compound structural modifications were not found in the provided research, studies exploring SAR on similar compounds suggest that structural changes can significantly influence their potency and selectivity for specific targets. [, , , , , ]

ANone: this compound has found applications in various research areas, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B114065.png)

![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)

![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)

![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)